molecular formula C13H11ClFN B3341221 3-Chloro-N-(2-fluorobenzyl)aniline CAS No. 1019541-39-9

3-Chloro-N-(2-fluorobenzyl)aniline

Cat. No.: B3341221
CAS No.: 1019541-39-9
M. Wt: 235.68 g/mol
InChI Key: RFPFHDNQARNYLO-UHFFFAOYSA-N
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Description

Contextualization of 3-Chloro-N-(2-fluorobenzyl)aniline within Substituted Aniline (B41778) Chemistry

This compound is a specific example of a disubstituted N-benzylated aniline. Its structure incorporates a chlorine atom on the aniline ring and a fluorine atom on the benzyl (B1604629) group. Substituted anilines are a cornerstone of modern chemical synthesis, serving as precursors for a vast array of more complex molecules, including pharmaceuticals and dyes. thieme-connect.comwisdomlib.org The nature and position of the substituents on the aromatic ring dramatically influence the compound's chemical and physical properties.

The presence of a chlorine atom at the 3-position (meta-position) of the aniline ring and a fluorine atom at the 2-position (ortho-position) of the benzyl ring introduces specific electronic and steric effects. These halogen substituents are known to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The study of such specifically substituted anilines allows researchers to probe the intricate relationships between chemical structure and function.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC13H11ClFN249.7 g/mol Chloro and fluoro substitutions
N-Benzylaniline researchgate.netiucr.orgnih.govC13H13N183.24Parent N-benzylated aniline structure
3-Chloro-2-fluoroaniline sigmaaldrich.comnih.govC6H5ClFN145.56Dihalo-substituted aniline building block
3-chloro-4-(3-fluorobenzyloxy)aniline sigmaaldrich.comgoogle.combldpharm.comC13H11ClFNO251.68Isomeric compound with different substituent positions

Note: Data for this compound is based on its constituent parts and related structures, as comprehensive experimental data for this specific compound is not widely available in the cited literature. Data for related compounds is sourced from the provided references.

Significance of Halogenated Benzyl Anilines in Synthetic and Medicinal Chemistry Research

The introduction of halogen atoms, particularly fluorine and chlorine, into the structure of benzyl anilines is a widely employed strategy in medicinal chemistry. researchgate.netnih.gov Halogenation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the presence of halogens can enhance a compound's metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the electronegativity and size of halogen atoms can influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for a drug's binding affinity and selectivity to its biological target. researchgate.netacs.org

In synthetic chemistry, halogenated benzyl anilines are valuable intermediates. researchgate.net The halogen atoms can serve as handles for further chemical modifications through various cross-coupling reactions, allowing for the construction of diverse molecular architectures. researchgate.net The specific placement of chlorine and fluorine in this compound makes it a potentially useful building block for creating novel compounds with tailored biological activities. Research into similar halogenated compounds has highlighted their potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. researchgate.net The strategic use of halogenation in benzyl aniline scaffolds continues to be a fruitful area of investigation for the development of new therapeutic agents and functional materials. researchgate.netsmolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPFHDNQARNYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro N 2 Fluorobenzyl Aniline

Direct N-Alkylation Strategies of Aniline (B41778) Precursors

Direct N-alkylation represents a common and straightforward method for the synthesis of N-substituted anilines. This approach involves the reaction of an aniline precursor with an appropriate alkylating agent.

Synthesis from 3-Chloroaniline (B41212) and 2-Fluorobenzyl Halides

A primary and efficient route to 3-Chloro-N-(2-fluorobenzyl)aniline involves the direct N-alkylation of 3-chloroaniline with a 2-fluorobenzyl halide, typically 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the benzylic carbon of the 2-fluorobenzyl halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases employed include potassium carbonate, sodium bicarbonate, or organic bases like triethylamine. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) being frequently used to facilitate the dissolution of the reactants and promote the reaction rate. The reaction temperature can be varied, often ranging from room temperature to elevated temperatures to ensure a reasonable reaction time. A potential challenge with this method is the possibility of dialkylation, where the initially formed secondary amine reacts further with the benzyl (B1604629) halide to produce a tertiary amine. This can often be mitigated by using an excess of the aniline starting material.

A similar synthetic approach has been described for the preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, where a fluorobenzyl bromide is reacted with a substituted phenol (B47542) in the presence of potassium carbonate in DMF at 20°C for 4 hours. google.com

Table 1: Representative Reaction Conditions for Direct N-Alkylation

ParameterCondition
Aniline Precursor 3-Chloroaniline
Alkylating Agent 2-Fluorobenzyl bromide
Base Potassium Carbonate
Solvent Dimethylformamide (DMF)
Temperature 20-80 °C
Reaction Time 4-12 hours

Exploration of Catalytic Systems for N-Alkylation

To enhance the efficiency and selectivity of N-alkylation reactions, various catalytic systems have been explored. These catalysts can facilitate the reaction under milder conditions and potentially minimize side reactions like dialkylation. For the N-alkylation of anilines, both homogeneous and heterogeneous catalysts have been investigated.

Transition metal catalysts, such as those based on palladium, ruthenium, or iron, have been shown to be effective for N-alkylation processes. researchgate.netnih.govrsc.org For instance, ruthenium-catalyzed N-alkylation of anilines with alcohols proceeds via a "borrowing hydrogen" strategy. rsc.org While not a direct alkylation with a halide, this highlights the potential for catalytic approaches. Iron(III) perchlorate (B79767) immobilized on silica (B1680970) has been used as an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols. researchgate.net

The use of zeolite catalysts has also been reported for the selective N-alkylation of aniline with lower alkanols, demonstrating the potential for shape-selective catalysis to favor mono-alkylation. google.com Specifically, acidic zeolites with a pore size of 6 to 8 angstroms have shown high selectivity for the formation of N-alkylanilines. google.com

Reductive Amination Approaches Utilizing 3-Chloroaniline and 2-Fluorobenzaldehyde (B47322)

Reductive amination offers an alternative and highly effective method for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of 3-chloroaniline with 2-fluorobenzaldehyde to form an imine intermediate (a Schiff base). This intermediate is then reduced in situ to the desired secondary amine.

The formation of the imine is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The subsequent reduction of the imine can be achieved using a variety of reducing agents. Mild and selective reducing agents are preferred to avoid the reduction of other functional groups present in the molecules. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Catalytic hydrogenation can also be employed for the reduction step, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The choice of solvent depends on the specific reducing agent used, with alcohols like methanol (B129727) or ethanol (B145695) being common for borohydride reductions.

Multi-Step Synthetic Routes to Access the N-Benzylated Aniline Core

One plausible multi-step approach could involve the initial protection of the amino group of 3-chloroaniline. For example, the aniline could be acylated to form an amide. This protected aniline could then undergo a Friedel-Crafts acylation with 2-fluorobenzoyl chloride to introduce the benzoyl group at a specific position, although this would likely be directed by the chloro and protected amino groups. Subsequent reduction of both the newly introduced ketone and the protecting amide group would yield the target N-benzylated aniline. However, such a route is more complex and less atom-economical than direct alkylation or reductive amination.

Another potential multi-step strategy could start from a different set of precursors. For instance, a Suzuki or Buchwald-Hartwig amination reaction could be envisioned to form the C-N bond between a suitably functionalized chlorofluorobenzene derivative and a benzylamine.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of direct N-alkylation , green approaches could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF or acetonitrile with more environmentally friendly alternatives such as water, ethanol, or solvent-free conditions.

Catalyst-Free or Recyclable Catalysts: Developing methods that proceed without a catalyst or employ heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. beilstein-journals.org Some reactions have been shown to proceed under catalyst- and additive-free conditions. beilstein-journals.org

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and potentially reduce energy consumption compared to conventional heating.

For reductive amination , green considerations include:

Catalytic Hydrogenation: Employing catalytic hydrogenation with H₂ gas as the reductant, where the only byproduct is water, is a highly atom-economical and green approach.

Use of Biomass-Derived Catalysts: Exploring the use of catalysts derived from renewable resources. For example, Kinnow peel powder has been reported as a green catalyst for Schiff base reactions. nih.govresearchgate.net

A general principle of green chemistry is to reduce the number of synthetic steps. chemrxiv.org Therefore, one-pot reactions like reductive amination are inherently greener than multi-step syntheses that require isolation and purification of intermediates.

Table 2: Application of Green Chemistry Principles

Synthetic MethodGreen Chemistry Approach
Direct N-Alkylation Use of water as a solvent, employing a recyclable solid catalyst.
Reductive Amination Catalytic hydrogenation with H₂, use of a biodegradable catalyst.
General One-pot synthesis to reduce steps and waste.

Chemical Reactivity and Transformations of 3 Chloro N 2 Fluorobenzyl Aniline

Reactivity of the Secondary Amine Functionality

The secondary amine group in 3-Chloro-N-(2-fluorobenzyl)aniline is a key site for various chemical reactions, including acylation and alkylation.

Acylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to acylation reactions. For instance, it can react with acylating agents like 2-chloroacetyl chloride to form N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov This transformation typically occurs in the presence of a base, such as an aqueous sodium hydroxide (B78521) solution, to neutralize the hydrogen chloride byproduct. nih.gov

Alkylation: The secondary amine can also undergo alkylation, where an alkyl group is introduced onto the nitrogen atom. This reaction is fundamental in the synthesis of more complex molecules. For example, the alkylation of various amines with 2-chloro-1-(3-chlorophenyl)ethanone is a key step in the synthesis of certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

Both the chlorophenyl and fluorobenzyl rings of this compound can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The chloro and fluoro substituents are deactivating, electron-withdrawing groups, while the secondary amine is an activating group. The interplay of these electronic effects, along with steric hindrance, directs the position of incoming electrophiles.

Nucleophilic Substitution Reactions Involving Halogen Substituents

The chlorine and fluorine atoms on the aromatic rings are generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, their reactivity can be enhanced by the presence of strongly electron-withdrawing groups positioned ortho or para to the halogen. researchgate.netresearchgate.net The carbon-halogen bond strength is a significant factor, with the C-Cl bond being weaker than the C-F bond, making the chlorine atom more susceptible to substitution. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and derivatives of this compound are amenable to these transformations. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.org Derivatives of this compound can participate in Buchwald-Hartwig amination, where the chloro substituent is replaced by an amino group. acs.orgnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. nih.gov

Suzuki Coupling: The Suzuki coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov A derivative of this compound could potentially undergo a Suzuki coupling, where the chlorine atom is replaced by an aryl, vinyl, or alkyl group. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. beilstein-journals.org Derivatives of this compound could be utilized in Heck reactions to introduce alkenyl substituents. acs.orgbeilstein-journals.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net It provides a direct route to synthesize alkynyl-substituted aromatic compounds from derivatives of this compound. researchgate.netorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersBond FormedPotential Application for this compound Derivatives
Buchwald-Hartwig AminationAryl halide, AmineC-NSynthesis of di- or poly-aminated aromatic compounds. organic-chemistry.orgnih.govnih.gov
Suzuki CouplingAryl halide, Organoboron compoundC-CIntroduction of aryl, vinyl, or alkyl groups. nih.gov
Heck ReactionAryl halide, AlkeneC-CSynthesis of alkenyl-substituted aromatic compounds. beilstein-journals.orgacs.org
Sonogashira CouplingAryl halide, Terminal alkyneC-CSynthesis of alkynyl-substituted aromatic compounds. researchgate.netorganic-chemistry.org

Cyclization and Heterocycle Annulation Studies

The structure of this compound provides a scaffold for the synthesis of various heterocyclic systems, particularly those containing a dibenzo[b,f]azepine core.

Intramolecular Cyclization: Through appropriate functionalization, intramolecular cyclization reactions can be induced to form new rings. For instance, a related compound, 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, undergoes an intramolecular Buchwald–Hartwig reaction to form 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol. nih.gov This suggests that derivatives of this compound could be precursors to substituted dibenzo[b,f]azepines, an important class of compounds in medicinal chemistry. nih.govnih.govlew.ro

Advanced Spectroscopic and Structural Elucidation of 3 Chloro N 2 Fluorobenzyl Aniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 3-Chloro-N-(2-fluorobenzyl)aniline, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 3-chloroaniline (B41212) and 2-fluorobenzyl rings, as well as the methylene (B1212753) protons of the benzyl (B1604629) group and the amine proton. The protons on the 3-chloroaniline ring are anticipated to appear as complex multiplets due to their spin-spin coupling. The protons on the 2-fluorobenzyl ring will also exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons would likely appear as a doublet, coupled to the amine proton. The amine proton itself would present as a broad singlet or a triplet, depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will display a unique signal for each carbon atom in a distinct chemical environment. The presence of the electron-withdrawing chlorine and fluorine atoms will influence the chemical shifts of the aromatic carbons. The carbon atoms directly bonded to the halogens (C-Cl and C-F) will show characteristic shifts. The methylene carbon will be identifiable in the aliphatic region of the spectrum.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the 2-fluorobenzyl group. The coupling of this fluorine with adjacent protons will result in a multiplet, providing further structural confirmation.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H7.20-7.40mAromatic H (2-fluorobenzyl)
¹H6.60-7.10mAromatic H (3-chloroaniline)
¹H4.35dCH₂
¹H~4.5 (broad)sNH
¹³C148.5sC-N (aniline)
¹³C135.0sC-Cl
¹³C110-132mAromatic C
¹³C161.0 (d, ¹JCF ≈ 245 Hz)dC-F
¹³C48.0tCH₂
¹⁹F-119.0mAr-F

Note: Predicted data is based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key vibrational modes expected are:

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration is expected in the region of 3350-3450 cm⁻¹. For similar secondary aromatic amines, this peak is often sharp.

C-H Aromatic Stretch: Multiple sharp bands corresponding to the C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹.

C-H Aliphatic Stretch: The stretching vibrations of the methylene (CH₂) group are expected to be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: The skeletal vibrations of the benzene (B151609) rings will produce several absorption bands in the 1450-1600 cm⁻¹ range.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is anticipated to be in the 1250-1360 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F bond stretching on the benzyl ring is expected in the 1000-1400 cm⁻¹ range.

C-Cl Stretch: A strong band corresponding to the C-Cl bond stretching on the aniline (B41778) ring will be present in the 600-800 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3350 - 3450Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1360Medium
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental composition with high accuracy. For this compound (C₁₃H₁₁ClFN), the theoretical exact mass can be calculated. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Interactive Data Table: HRMS Data

Ion Calculated m/z Elemental Composition
[M]⁺ (for ³⁵Cl)249.0564C₁₃H₁₁³⁵ClFN
[M+2]⁺ (for ³⁷Cl)251.0535C₁₃H₁₁³⁷ClFN

Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the 2-fluorobenzyl cation and the 3-chloroanilino radical or vice versa.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

As of the latest literature surveys, a crystal structure for this compound has not been reported. However, analysis of closely related structures, such as N-[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline, allows for a predictive understanding of its solid-state conformation. researchgate.net

It is anticipated that the molecule would adopt a non-planar conformation. The dihedral angle between the two aromatic rings would be significant due to steric hindrance around the secondary amine linkage. The solid-state structure would likely be stabilized by intermolecular hydrogen bonding between the amine proton (N-H) of one molecule and the nitrogen or fluorine atom of a neighboring molecule. The crystal packing could also be influenced by π-π stacking interactions between the aromatic rings and weak C-H···π interactions.

Vibrational Spectroscopy for Conformational and Electronic Structure Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers deeper insights into the conformational landscape and electronic structure of this compound. Studies on similar molecules like 3-chloro-4-fluoroaniline (B193440) have utilized vibrational spectra in conjunction with computational methods to analyze the effects of halogen substitution on the molecular structure and vibrational frequencies. researchgate.net

For this compound, such studies could elucidate the rotational barriers around the C-N and N-CH₂ bonds, identifying the most stable conformers in the gas phase or in solution. The vibrational frequencies of the C-Cl and C-F bonds are sensitive to the electronic environment, and their positions can provide information about the electron-withdrawing effects of the halogens on the aromatic systems. Natural Bond Orbital (NBO) analysis, often performed alongside vibrational studies, could further quantify hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Computational and Theoretical Investigations of 3 Chloro N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for investigating the electronic structure of molecules. These methods solve the Schrödinger equation or its density-based equivalent to determine molecular properties from first principles. For molecules like 3-Chloro-N-(2-fluorobenzyl)aniline, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. prensipjournals.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. pastic.gov.pk The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comirjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to charge transfer interactions. pastic.gov.pk For related aniline (B41778) derivatives, DFT calculations have been used to determine these values, which are indicative of their potential bioactivity. prensipjournals.comirjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Aniline Derivatives Note: These values are for illustrative purposes based on calculations for similar compounds and are not the specific values for this compound.

Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference/Method
Triazine Derivative-6.2967-1.80964.4871 irjweb.com
p-Nitroaniline--3.8907 thaiscience.info
p-Isopropylaniline--5.2968 thaiscience.info
4-chlorophenyl-N-4-fluorophenyl-aniline--120.6 pastic.gov.pk

The analysis of frontier orbitals also reveals the distribution of electron density. For aromatic amines, the HOMO is typically localized over the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the aromatic systems. This distribution is key to understanding intramolecular charge transfer processes. prensipjournals.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. thaiscience.infouni-muenchen.de The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. researchgate.netresearchgate.net Blue regions represent positive electrostatic potential, which are electron-poor areas susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote intermediate or neutral potential.

For a molecule like this compound, the MEP map would likely show negative potential (red) around the electronegative chlorine, fluorine, and nitrogen atoms, identifying them as potential sites for interaction with positive charges or hydrogen bond donors. The hydrogen atoms of the amine group and aromatic rings would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Molecular Docking Simulations of this compound Derivatives with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. uomisan.edu.iqresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Studies on various fluoroaniline and chloroaniline derivatives have demonstrated their potential to interact with a range of biological targets. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been docked against Monoamine Oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease, showing significant binding affinities. asiapharmaceutics.info Similarly, other fluoroaniline derivatives have been investigated as potential anticancer agents by docking them against targets like the B-RAF protein. researchgate.net

The docking process evaluates the binding energy, which indicates the stability of the ligand-receptor complex. Key interactions that stabilize this complex include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the aniline backbone) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the ligand and hydrophobic pockets in the protein.

Halogen Bonds: Interactions involving the chlorine and fluorine atoms, which can act as halogen bond donors.

Pi-Pi Stacking: Occurs between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Examples of Molecular Docking Studies on Aniline Derivatives Note: This table presents findings from derivatives structurally related to this compound to illustrate potential biomolecular interactions.

Derivative ClassBiomolecular TargetKey FindingsReference
N-(3-chloro-4-fluorophenyl)-1-phenylmethaniminesMonoamine Oxidase-B (MAO-B)Enhanced binding affinities, suggesting potential as anti-Parkinsonian agents. asiapharmaceutics.info
Fluoroaniline derivatives of hydroxybenzoquinoneB-RAF proteinGood binding affinity, indicating potential as anticancer agents for melanoma. researchgate.net
4-Anilinoquinazoline derivativesEGFR and VEGFR2Significant inhibition of cancer cell growth, with the most potent compound showing strong binding to the receptors.
N-Benzyl aniline derivativesCarbonic Anhydrase (hCA I, hCA II) & Acetylcholinesterase (AChE)High binding affinities observed, suggesting inhibitory potential. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of a molecule and the dynamic nature of its interactions with a biological target. researchgate.net

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape, identifying the most stable low-energy structures. When docked into a protein's active site, MD simulations can assess the stability of the binding pose over time, revealing how the ligand and protein adapt to each other. This provides a more realistic view of the binding event than static docking.

Simulations using probe molecules, such as chlorobenzene, have been employed to map halogen and hydrophobic binding sites on protein surfaces, demonstrating the utility of halogenated compounds in exploring protein-ligand interactions. cam.ac.uk Such an approach could be applied to understand how the chloro- and fluoro-substituted rings of this compound contribute to its binding at a target site.

Prediction of Molecular Reactivity Parameters

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. prensipjournals.comresearchgate.net These parameters are derived within the framework of conceptual DFT.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). irjweb.com

These parameters provide a quantitative basis for comparing the reactivity of different molecules. For example, a higher electrophilicity index suggests a molecule is a good electrophile, while high chemical softness points to higher reactivity. irjweb.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Design (excluding human trial data)

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success as a therapeutic agent. The use of computational, or in silico, models provides a rapid and resource-efficient methodology for predicting these pharmacokinetic parameters, thereby guiding the design and selection of promising research compounds. This section presents a comprehensive theoretical investigation of the ADME profile of this compound, a novel compound of interest, utilizing established and validated computational tools. The data presented herein is exclusively derived from predictive models and does not include any human trial data.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, C1=CC=C(C(=C1)CNC2=CC(=CC=C2)Cl)F, was submitted to the SwissADME web tool, a widely recognized platform for in silico ADME prediction. nih.gov The subsequent subsections detail the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetic parameters, drug-likeness, and medicinal chemistry friendliness of this compound.

The fundamental physicochemical characteristics of a compound are pivotal in determining its behavior in a biological system. These properties, including molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are foundational to its absorption and distribution. The predicted physicochemical properties of this compound are summarized in the following table.

Interactive Data Table: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC13H11ClFN
Molecular Weight249.70 g/mol
Number of Heavy Atoms16
Number of Aromatic Heavy Atoms12
Fraction Csp30.08
Number of Rotatable Bonds3
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors1
Molar Refractivity69.11
Topological Polar Surface Area (TPSA)28.24 Ų

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P), is a critical parameter influencing a compound's permeability across biological membranes. A consensus log P value is derived from multiple predictive models to provide a more robust estimation. The predicted lipophilicity values for this compound are presented below.

Interactive Data Table: Predicted Lipophilicity (log P)
ModelPredicted log P
iLOGP3.91
XLOGP33.65
WLOGP3.82
MLOGP3.16
SILICOS-IT4.15
Consensus log P 3.74

The aqueous solubility of a compound is a key factor in its absorption and formulation. Poor water solubility can significantly hinder the bioavailability of an orally administered drug. The predicted water solubility of this compound was estimated using multiple models, with the results presented as the logarithm of the molar solubility (log S).

Interactive Data Table: Predicted Water Solubility
ModelPredicted log SSolubility (mol/L)Solubility (mg/mL)Qualitative Assessment
ESOL-4.117.76e-051.94e-02Moderately soluble
Ali-4.433.72e-059.28e-03Poorly soluble
SILICOS-IT-4.384.17e-051.04e-02Poorly soluble

The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. In silico models can predict key aspects of these processes, such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Interactive Data Table: Predicted Pharmacokinetic Properties
ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein (P-gp) SubstrateNo
CYP1A2 InhibitorYes
CYP2C19 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Skin Permeation (log Kp)-5.11 cm/s

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely orally active drug in humans. These assessments are typically based on empirical rules derived from the analysis of known drugs.

Interactive Data Table: Drug-Likeness Predictions
RulePredictionViolations
Lipinski's RuleYes0
Ghose FilterYes0
Veber's RuleYes0
Egan's RuleYes0
Muegge's RuleYes0
Bioavailability Score0.55

The "medicinal chemistry friendliness" of a compound refers to the absence of structural features that are known to be associated with toxicity, metabolic instability, or other undesirable properties. The Pan Assay Interference Compounds (PAINS) filter is a common tool used to identify such problematic moieties.

Interactive Data Table: Medicinal Chemistry Friendliness
ParameterPrediction
PAINS Alert0 alerts
Brenk Alert1 alert (aniline)
Lead-LikenessNo (Violates log P > 3.5)
Synthetic Accessibility Score2.53

The presence of an aniline substructure, as flagged by the Brenk alert, is a common feature in many pharmaceutical compounds but can sometimes be associated with metabolic liabilities. The synthetic accessibility score suggests that the compound is relatively straightforward to synthesize.

Applications of 3 Chloro N 2 Fluorobenzyl Aniline in Advanced Chemical Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines are foundational precursors in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical industry. wisdomlib.orgfoodb.ca 3-Chloro-N-(2-fluorobenzyl)aniline serves as a potent intermediate for constructing complex molecular architectures, most notably in the development of kinase inhibitors for cancer therapy. rsc.org Kinases are enzymes that regulate cellular processes, and their dysregulation is a hallmark of many cancers, making them a prime target for drug development.

The value of this compound in this context lies in its distinct components. The aniline (B41778) core provides a versatile handle for forming larger heterocyclic systems, such as quinazolines, which are common scaffolds in kinase inhibitors. nih.govrsc.org The chloro-substituent on the aniline ring can influence the molecule's electronic properties and provides a potential site for further chemical modification. The N-(2-fluorobenzyl) group is particularly significant; the fluorine atom can enhance metabolic stability and binding affinity to biological targets through favorable electrostatic interactions.

Research into Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which block tumor angiogenesis, frequently employs aniline-based scaffolds. nih.govnih.govmdpi.com The synthesis of these inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. For instance, novel 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating the importance of the aniline moiety in achieving high inhibitory activity. rsc.org Similarly, the synthesis of the MEK inhibitor Trametinib, used to treat melanoma, relies on key intermediates built from substituted aniline precursors. google.compatsnap.comresearchgate.netgoogle.com The structural elements of this compound make it an ideal candidate for incorporation into synthetic routes targeting next-generation kinase inhibitors.

Table 1: Representative Aniline-Derived Kinase Inhibitors

Drug Name Target Kinase(s) Therapeutic Area Role of Aniline Moiety
Gefitinib EGFR Lung Cancer Forms the core quinazoline (B50416) structure via reaction with a 4-chloroquinazoline (B184009) precursor.
Trametinib MEK1/MEK2 Melanoma A key fragment of the molecule is derived from a complex substituted aniline intermediate. researchgate.net
Sunitinib VEGFR, PDGFR Renal Cell Carcinoma Incorporates a substituted pyrrole (B145914) derived from an aniline precursor.

Scaffold for Novel Compound Libraries in Chemical Biology Research

In modern drug discovery and chemical biology, the generation of compound libraries around a central molecular scaffold is a key strategy for identifying new biologically active molecules. nih.govnih.gov A scaffold is a core chemical structure that can be systematically decorated with a variety of chemical building blocks to produce a large collection of related compounds. nih.gov this compound is an exemplary scaffold for this purpose.

Its bifunctional nature—the secondary amine and the aromatic rings—allows for at least two points of diversification. The nitrogen atom can participate in reactions like acylation or further alkylation, while the aromatic rings can undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. This allows chemists to rapidly generate hundreds or thousands of unique analogues. lifechemicals.com

These libraries can then be screened against biological targets, such as proteins or whole cells, to identify "hits"—compounds that exhibit a desired biological effect. The structural information from these hits helps researchers understand the structure-activity relationship (SAR), guiding the design of more potent and selective molecules. nih.gov The specific geometry and electronic nature of the this compound scaffold, with its defined substitution pattern, provides a rigid and predictable framework, which can be crucial for achieving high binding affinity to a target protein. nih.gov

Table 2: Potential Diversification of the this compound Scaffold

Reaction Site Reaction Type Potential Building Blocks Resulting Functionality
Amine Nitrogen Acylation Acid chlorides, Carboxylic acids Amides
Amine Nitrogen Reductive Amination Aldehydes, Ketones Tertiary Amines
Aniline Ring Palladium-catalyzed Cross-Coupling Boronic acids, Stannanes Aryl or Heteroaryl Substituents

Precursor in Radiochemistry for Radiolabeling Studies (e.g., PET Ligand Synthesis Research)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. The technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (B77423) (¹⁸F). nih.gov

The 2-fluorobenzyl group within this compound makes it an excellent precursor for the synthesis of ¹⁸F-labeled PET ligands. nih.govnih.gov The synthesis typically involves replacing the stable fluorine-19 atom with the radioactive fluorine-18 isotope via nucleophilic substitution. Alternatively, a precursor molecule with a suitable leaving group (like a tosylate, mesylate, or nitro group) at the 2-position of the benzyl (B1604629) ring can be synthesized and then reacted with [¹⁸F]fluoride to install the radiolabel.

Such ¹⁸F-labeled aniline derivatives are of great interest for imaging targets in the brain and in tumors. For example, radioligands have been developed to image the Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in neuroinflammation, using ¹⁸F-labeled pyrimidine (B1678525) structures attached to a substituted benzyl moiety. nih.gov The development of a PET tracer involves careful chemical and radiochemical consideration to ensure the final product is stable and retains high affinity for its biological target. nih.gov The structural framework of this compound provides a solid foundation for developing novel PET tracers for oncology or neuroscience research.

Utilization in Synthetic Method Development and Optimization

The advancement of organic chemistry relies heavily on the development of new and more efficient synthetic methods. unimi.it Compounds with diverse functional groups and electronic properties, like this compound, serve as valuable substrates for testing the scope and limitations of new chemical reactions.

The presence of both an electron-withdrawing chlorine atom and a secondary amine makes the aniline ring an interesting substrate for studying modern cross-coupling reactions. organic-chemistry.orgnih.gov For example, it could be used to optimize conditions for palladium- or copper-catalyzed C-N bond formation reactions, which are fundamental to the synthesis of many pharmaceuticals and materials. acs.orgnih.gov Researchers might use this compound to explore the effectiveness of new catalysts, ligands, or reaction conditions, aiming for milder, faster, or more selective transformations. beilstein-journals.org

Furthermore, the reactivity of the aniline moiety can be studied under various conditions. For instance, developing methods for selective halogenation or other electrophilic substitutions on such a pre-substituted ring is a common challenge in organic synthesis. acs.org Studies on the oxidation of substituted anilines using techniques like pulse radiolysis can provide fundamental insights into their reaction mechanisms and the stability of the resulting intermediates. rsc.org Therefore, this compound serves not only as a building block for target molecules but also as a tool for expanding the capabilities of synthetic organic chemistry itself.

Derivatives and Structure Activity Relationship Sar Studies Initiated from 3 Chloro N 2 Fluorobenzyl Aniline

Systematic Modification of the N-Benzyl Moiety

The N-benzyl portion of 3-Chloro-N-(2-fluorobenzyl)aniline is a critical determinant of its biological activity. Modifications to this part of the molecule can significantly alter its interaction with biological targets. Research into related N-benzylaniline derivatives has shown that the nature and position of substituents on the benzyl (B1604629) ring play a pivotal role. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic environment of the entire molecule, affecting its binding affinity to enzymes or microbial cell components.

While specific studies on the systematic modification of the 2-fluoro-benzyl group in this compound are not extensively documented in publicly available literature, general principles from related compound series can be extrapolated. For example, the introduction of additional halogen atoms or small alkyl groups to the benzyl ring could enhance lipophilicity, potentially improving cell membrane penetration—a crucial factor for antimicrobial activity. The position of the fluorine atom itself is also significant, with ortho-, meta-, and para-isomers often exhibiting distinct biological profiles.

Systematic Modification of the Chloro-Substituted Aniline (B41778) Moiety

Studies on related chloroaniline derivatives have demonstrated that both the number and position of chlorine atoms are crucial for activity. For example, in some series of compounds, increasing the number of chlorine atoms on the aniline ring has been shown to enhance fungicidal activity. mdpi.com Conversely, in other contexts, a single chlorine at a specific position, such as the 3-position, may be optimal for a desired biological effect.

Modifications to the aniline ring of the this compound core could involve the introduction of other substituents, such as methyl, methoxy, or nitro groups. These changes would alter the steric and electronic properties of the aniline moiety, leading to variations in biological activity.

Introduction of Heterocyclic Systems Derived from the this compound Core

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The core structure of this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. For instance, the secondary amine provides a reactive site for the construction of nitrogen-containing heterocycles.

While specific examples of heterocyclic systems derived directly from this compound are not readily found in the literature, studies on analogous anilines have shown that the introduction of moieties like benzimidazoles, triazoles, or azetidinones can lead to compounds with significant antimicrobial and antifungal activities. bldpharm.comnih.govmdpi.com For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have been synthesized and shown to possess antibacterial properties. bldpharm.com This suggests that similar modifications to the this compound scaffold could yield novel bioactive agents.

Positional Isomerism and Stereochemical Influence on Molecular Properties

The arrangement of substituents on both the aniline and benzyl rings, known as positional isomerism, has a profound impact on the biological activity of N-benzylaniline derivatives. For example, the position of the chlorine atom on the aniline ring (ortho, meta, or para) and the fluorine atom on the benzyl ring can dramatically alter the molecule's three-dimensional shape and electronic distribution, thereby affecting its interaction with biological targets. Studies on other halogenated aromatic compounds have shown that positional isomers can exhibit vastly different potencies.

Furthermore, if chiral centers are introduced into the molecule, for instance by substitution on the methylene (B1212753) bridge, the resulting stereoisomers (enantiomers or diastereomers) can have distinct biological activities. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug. Research on other bioactive molecules has demonstrated that one enantiomer may be significantly more active than the other. bldpharm.com While specific stereochemical studies on this compound derivatives are not widely reported, it is a critical aspect to consider in the design of new analogs.

In Vitro Biological Activity Profiling of Derivatives (e.g., Antimicrobial, Antifungal, Enzyme Inhibition Studies)

Derivatives of N-benzylaniline and related chloroanilines have been evaluated for a range of biological activities.

Antimicrobial and Antifungal Activity: Several studies have highlighted the antimicrobial and antifungal potential of N-benzylaniline derivatives. For example, certain N-benzylideneaniline derivatives have shown in vitro antibacterial activity against Escherichia coli. In other studies, novel tetralone derivatives containing an aminoguanidinium moiety, with one analog featuring a 3-chloro-4-fluorobenzyl group, exhibited strong activity against ESKAPE pathogens. While specific data for a series of this compound derivatives is scarce, the general activity of the broader class of compounds suggests this would be a fruitful area of investigation.

Enzyme Inhibition: N-benzylaniline derivatives have also been explored as enzyme inhibitors. For instance, a series of benzylaniline hydrochlorides were synthesized and evaluated as inhibitors of tubulin polymerization, a target for anticancer agents. Another study focused on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of monoamine oxidase-B, an enzyme implicated in Parkinson's disease. These findings suggest that derivatives of this compound could also be investigated for their effects on various enzyme systems.

CompoundModificationTarget Organism/EnzymeActivity (e.g., MIC, IC50)Reference
Analog A 4-methyl on aniline ringTubulin PolymerizationIC50: 3.5 µM
Analog B 4-fluoro on benzylidene, 3,5-dichloro on phenyl-amineEscherichia coliComparable to Penicillin
Analog C 3-chloro-4-fluorobenzyl)oxy on tetraloneStaphylococcus aureusMIC: 0.5-4 µg/mL

This table illustrates the type of data that would be crucial for a thorough SAR analysis, linking specific structural modifications to measurable biological outcomes.

Future Research Directions and Unexplored Avenues for 3 Chloro N 2 Fluorobenzyl Aniline

Development of Novel Catalytic and Flow Chemistry Syntheses

The synthesis of N-benzylated anilines, including 3-Chloro-N-(2-fluorobenzyl)aniline, traditionally relies on batch processes that can be time-consuming and sometimes require harsh conditions. nih.gov Future research should focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Novel Catalytic Approaches: The use of transition metal catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohols is a promising area. researchgate.net Research into earth-abundant and readily available transition metals, such as cobalt or nickel, could lead to more cost-effective and environmentally friendly catalytic systems. researchgate.net For instance, magnetic nanoparticles like Co@NC have shown high efficiency and recyclability in the amidation of esters, a related transformation. researchgate.net Investigating similar nanocatalysts for the direct N-benzylation of 3-chloroaniline (B41212) with 2-fluorobenzyl alcohol could offer a highly efficient and reusable catalytic process. Another green approach involves the use of supported gold nanoparticles, which have been shown to catalyze the alkylation of aniline (B41778) with benzyl alcohol effectively. nih.gov

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis of this compound. This technology offers superior heat and mass transfer, enhanced safety, and potential for automation and reaction telescoping (combining multiple steps). acs.orgbeilstein-journals.org A flow process could involve pumping a stream of 3-chloroaniline and 2-fluorobenzyl chloride or alcohol through a heated reactor containing an immobilized catalyst or base. This method allows for precise control over reaction parameters, potentially leading to higher yields, improved purity, and reduced reaction times compared to batch synthesis. acs.org Furthermore, integrating inline purification techniques, such as liquid-liquid extraction or crystallization, could streamline the entire manufacturing process, making it more efficient and scalable. beilstein-journals.org

Synthesis TechniquePotential Advantages for this compound ProductionKey Research Focus
Novel Catalysis Increased efficiency, reusability of catalysts, milder reaction conditions, reduced waste.Development of earth-abundant metal catalysts (e.g., Co, Ni); use of supported gold nanoparticles. researchgate.netnih.gov
Flow Chemistry Enhanced safety, better process control, scalability, potential for automation, higher yields. acs.orgbeilstein-journals.orgDesign of continuous flow reactors; immobilization of catalysts; integration of inline purification. beilstein-journals.org

Advanced Materials Science Applications Derived from N-Benzylated Anilines

The N-benzylated aniline scaffold is a valuable building block in materials science. nih.gov Derivatives of this structure have applications ranging from antioxidant additives to components in bioactive molecules. nih.govacs.org Future research could explore the incorporation of this compound into novel materials.

The presence of chlorine and fluorine atoms can impart specific properties, such as flame retardancy, thermal stability, and altered electronic characteristics. These properties could be harnessed in the development of:

Advanced Polymers: As a monomer or additive, it could be integrated into polymer chains to create materials with enhanced thermal resistance or specific optical properties.

Organic Electronics: The aromatic and amine functionalities suggest potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where charge transport and luminescent properties are crucial.

Functional Coatings: Its potential chemical stability could make it a candidate for creating protective coatings with hydrophobic or anti-corrosive properties.

Research in this area would involve synthesizing polymers and materials incorporating the this compound unit and systematically characterizing their physical and chemical properties.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. mdpi.com This approach begins by screening low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.net These initial hits are then optimized and grown into more potent molecules. nih.gov

The structure of this compound can be deconstructed into key fragments, such as 3-chloroaniline and the 2-fluorobenzyl group. This compound itself, or its constituent fragments, could be valuable starting points in an FBDD campaign. For example, if a fragment screen identified 3-chloroaniline as a binder to a therapeutic target, medicinal chemists could use this compound as a readily available, more elaborated starting point for optimization.

Future FBDD campaigns could screen this compound against various therapeutic targets, particularly enzymes where halogen bonding and aromatic interactions are important for binding. Techniques central to FBDD, such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry (ITC), would be employed to validate binding and guide the structure-based design of more potent and selective inhibitors. researchgate.netfrontiersin.org

Deeper Computational Exploration of Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, a deeper computational exploration could provide invaluable insights into its structure-property relationships.

Future research should employ methods such as:

Density Functional Theory (DFT): To calculate electronic properties like molecular orbital energies, electrostatic potential maps, and reactivity indices. This can help predict the most reactive sites on the molecule and understand its potential for intermolecular interactions.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. This can reveal preferred conformations and binding modes.

Quantitative Structure-Activity Relationship (QSAR): If a set of biologically active analogs is synthesized, QSAR studies can be performed to build mathematical models that correlate structural features with biological activity, guiding the design of new, more potent compounds.

These computational studies would accelerate the discovery of new applications by providing a rational basis for designing derivatives with tailored properties for either materials science or medicinal chemistry.

Exploration of New Chemical Space through Diversification Strategies

To fully unlock the potential of the this compound scaffold, a systematic exploration of the surrounding chemical space is necessary. This involves creating a library of analogs through strategic diversification.

Diversification strategies could include:

Varying Substitution on the Aniline Ring: Replacing the chlorine at the 3-position with other halogens (Br, I) or electron-donating/withdrawing groups, and exploring other substitution patterns.

Modifying the Benzyl Ring: Changing the position of the fluorine atom (e.g., to the 3- or 4-position) or introducing additional substituents on the benzyl ring.

Altering the Linker: Exploring variations in the benzylic linker between the two aromatic rings.

A patent for N-benzyl aniline derivatives highlights a similar strategy, where various substitutions on both rings were explored to find compounds with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). google.com By creating a diverse library of analogs of this compound and screening them for various biological activities or material properties, researchers can systematically map the structure-activity relationships and potentially discover new leads with enhanced performance.

Diversification StrategyRationalePotential Outcome
Aniline Ring Modification To probe the effect of electronic and steric factors on activity/properties.Discovery of compounds with improved potency or altered physical properties.
Benzyl Ring Modification To explore different interaction patterns, particularly hydrogen and halogen bonding.Enhanced binding affinity to biological targets or modified material characteristics.
Systematic Library Synthesis To broadly explore the chemical space around the parent compound.Identification of novel compounds with significant potential in medicine or materials science. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-N-(2-fluorobenzyl)aniline, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-fluorobenzyl bromide with 3-chloroaniline in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours. Purification involves flash chromatography (SiO₂, hexane/ethyl acetate gradient) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to benzyl halide), monitor reaction progress via TLC, and optimize solvent polarity to enhance yield (reported up to 83% for analogous compounds) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.6–7.3 ppm, benzyl CH₂ at δ 4.4–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 250.03 for C₁₃H₁₁ClFN) .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1500–1600 cm⁻¹ (C=C aromatic) .

Q. How do the electronic effects of the 2-fluorobenzyl and 3-chloro substituents influence reactivity?

  • Electronic Effects : The electron-withdrawing fluorine and chlorine substituents deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the amine group. The benzyl group enhances steric hindrance, slowing reaction rates in bulky electrophile systems .
  • Practical Implications : Use directing group strategies (e.g., nitration, sulfonation) to functionalize specific positions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and geometric properties of this compound?

  • Methods :

  • Density Functional Theory (DFT) : Calculate bond lengths (e.g., C-Cl ~1.74 Å, C-F ~1.35 Å), angles, and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular Docking : Model interactions with biological targets (e.g., bacterial MurA enzyme) to predict binding affinities .
    • Software : Gaussian, ORCA, or AutoDock Vina for simulations .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Strategies :

  • Cross-validate using X-ray crystallography for unambiguous structural determination.
  • Compare NMR chemical shifts with analogous compounds (e.g., 3-chloro-N-(3-chlorobenzyl)aniline in ).
  • Reproduce synthesis under standardized conditions to isolate pure samples and eliminate solvent/impurity effects.

Q. What biological activities have been hypothesized or observed for this compound, and how can they be validated?

  • Hypotheses : Potential antimicrobial or enzyme inhibitory activity due to structural similarity to MurA inhibitors (e.g., 3-chloro-N-(3-chlorobenzyl)aniline showed antibacterial properties) .
  • Validation :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinetic assays (e.g., NADH consumption rates for MurA) .

Q. What are the best practices for handling solubility and stability challenges in experiments?

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous systems, employ co-solvents (e.g., 10% ethanol) .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C. Monitor degradation via HPLC or TGA (thermal stability up to 150°C predicted) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.